molecular formula C17H17NO B14180500 N-Benzyl-2-cyclopropylbenzamide CAS No. 918867-72-8

N-Benzyl-2-cyclopropylbenzamide

Cat. No.: B14180500
CAS No.: 918867-72-8
M. Wt: 251.32 g/mol
InChI Key: SCNVJYULCZEVNV-UHFFFAOYSA-N
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Description

N-Benzyl-2-cyclopropylbenzamide is a benzamide derivative featuring a benzyl group attached to the amide nitrogen and a cyclopropyl substituent at the 2-position of the benzoyl ring. The cyclopropyl group introduces ring strain, which may influence reactivity and physicochemical properties compared to other substituents like alkyl or hydroxy groups .

Properties

CAS No.

918867-72-8

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-benzyl-2-cyclopropylbenzamide

InChI

InChI=1S/C17H17NO/c19-17(18-12-13-6-2-1-3-7-13)16-9-5-4-8-15(16)14-10-11-14/h1-9,14H,10-12H2,(H,18,19)

InChI Key

SCNVJYULCZEVNV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-2-cyclopropylbenzamide can be synthesized through several methods. One common approach involves the condensation of benzylamine with 2-cyclopropylbenzoic acid. The reaction typically requires a dehydrating agent, such as thionyl chloride or phosphorus trichloride, to facilitate the formation of the amide bond. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Another method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of solid-supported catalysts and automated systems can further streamline the synthesis process, ensuring consistent product quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-cyclopropylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of N-benzyl-2-cyclopropylbenzylamine.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like N-bromosuccinimide (NBS) or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) or sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: N-benzyl-2-cyclopropylbenzylamine.

    Substitution: Various substituted benzamides depending on the reagent used.

Scientific Research Applications

N-Benzyl-2-cyclopropylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-Benzyl-2-cyclopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances its binding affinity to these targets, while the cyclopropyl group provides steric hindrance, influencing the compound’s overall activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Benzyl-2-cyclopropylbenzamide with structurally related benzamides, focusing on substituent effects, synthesis, applications, and safety.

Substituent Effects and Structural Features

Compound Name Substituents Key Structural Features
This compound Benzyl, cyclopropyl Cyclopropyl introduces ring strain; benzyl enhances lipophilicity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, dimethyl, methyl N,O-bidentate directing group enables metal-catalyzed C–H functionalization
N-(2-Ethylhexyl)benzamide 2-Ethylhexyl Bulky alkyl chain reduces solubility; limited toxicity data
  • Cyclopropyl vs. Hydroxy-Dimethyl Groups : The cyclopropyl group in the target compound may enhance reactivity in ring-opening reactions, whereas the hydroxy-dimethyl group in ’s compound facilitates coordination to transition metals for catalysis .
  • Benzyl vs.

Research Findings and Trends

  • Directing Groups in Catalysis : Benzamides with N,O-bidentate groups (e.g., ) are pivotal in catalysis, suggesting that modifying the target compound with similar groups could expand its utility .
  • Cyclopropyl Reactivity : The strained cyclopropane ring may participate in unique reactions, such as [2+1] cycloadditions, differentiating it from alkyl-substituted analogs.
  • Safety Prioritization : Compounds like N-(2-Ethylhexyl)benzamide underscore the importance of thorough ecotoxicological assessments before industrial use .

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